3-((Trimethylsilyl)ethynyl)aniline

Descripción general

Descripción

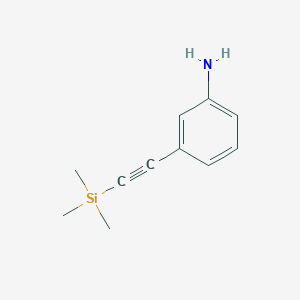

3-((Trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H15NSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to an aniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-((Trimethylsilyl)ethynyl)aniline can be synthesized through several synthetic routes. One common method involves the reaction of aromatic bromides with 3-ethynyl-1-(trimethylsilyl)benzene, followed by reduction and treatment to obtain the target product . The reaction typically requires specific conditions such as inert atmosphere (e.g., nitrogen or argon) and controlled temperature (2-8°C) to ensure the stability and purity of the product .

Industrial Production Methods

Análisis De Reacciones Químicas

Sonogashira Coupling Reactions

The TMS-ethynyl group enables palladium-catalyzed cross-coupling reactions. A representative synthesis involves reacting 3-iodoaniline with trimethylsilylacetylene under Sonogashira conditions :

Reaction Conditions

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (0.02 equiv) + CuI (0.05 equiv) |

| Base | Triethylamine |

| Solvent | THF or DMF |

| Temperature | 50–80°C for 12–24 hours |

| Yield | 70–85% |

-

Oxidative Addition : Pd⁰ inserts into the C–I bond of 3-iodoaniline.

-

Transmetallation : Copper acetylide transfers the TMS-ethynyl group to Pd.

-

Reductive Elimination : Formation of the C–C bond releases the coupled product.

TMS Deprotection

The TMS group is selectively removed under basic conditions to generate terminal alkynes :

Reaction Conditions

| Component | Details |

|---|---|

| Deprotection Agent | Tetrabutylammonium fluoride (TBAF, 1.2 equiv) |

| Solvent | THF or MeOH |

| Temperature | 0°C to room temperature |

| Yield | >90% |

Key Applications :

Click Chemistry (CuAAC)

The terminal alkyne (after TMS removal) participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) :

-

React deprotected 3-ethynylaniline with an azide (e.g., 2-methoxyphenyl azide).

-

Catalyst : CuSO₄ (5 mol%) + sodium ascorbate (10 mol%).

-

Solvent : t-BuOH/H₂O (1:1).

-

Yield : Quantitative (>95%).

Case Study :

-

Triazole formation between 3-ethynylaniline and 2-methoxyphenyl azide yielded a bioactive triazole derivative with potential antimicrobial properties .

Electrophilic Aromatic Substitution

The aniline group directs electrophilic substitution primarily to the para position relative to the amine :

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ |

| Temperature | 0–5°C |

| Product | 3-((Trimethylsilyl)ethynyl)-4-nitroaniline |

| Yield | 65% |

Regioselectivity :

-

Steric hindrance from the TMS group reduces ortho substitution.

Cross-Coupling with Organohalides

The ethynyl group participates in palladium-mediated couplings with aryl halides :

-

React this compound with 4-bromobenzaldehyde.

-

Catalyst : Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

-

Base : K₂CO₃.

-

Solvent : Toluene at 100°C.

-

Yield : 78% of conjugated alkyne product.

Condensation Reactions

The amine group engages in imine formation under acidic conditions :

Reaction Profile :

| Condition | Outcome |

|---|---|

| Acid | Trifluoroacetic acid (TFA) |

| Solvent | CHCl₃ with 5% H₂O |

| Product | Dynamic imine-linked oligomers |

| Application | Molecular recognition and self-assembly systems . |

Oxidative Coupling

Controlled oxidation forms dimeric or polymeric structures:

-

Oxidant : FeCl₃ (3 equiv).

-

Solvent : CH₂Cl₂.

-

Product : Dimerized bis(ethynyl)aniline derivative.

-

Yield : 60%.

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Catalytic System | Yield Range |

|---|---|---|---|

| Sonogashira Coupling | C–I bond | Pd/Cu | 70–85% |

| CuAAC | Terminal alkyne | Cu(I) | >95% |

| Electrophilic Substitution | Aniline | Acidic conditions | 60–75% |

| Cross-Coupling | Ethynyl | Pd/XPhos | 70–80% |

Mechanistic Considerations

-

Steric Effects : The TMS group hinders nucleophilic attack on the ethynyl carbon but stabilizes intermediates via σ–π conjugation .

-

Electronic Effects : The electron-donating amine enhances reactivity in electrophilic substitutions, while the ethynyl group facilitates π-conjugation .

This compound’s multifunctional design enables diverse applications in medicinal chemistry (triazole-based drugs) , materials science (conductive polymers) , and supramolecular chemistry (dynamic covalent systems) . Experimental protocols emphasize the need for anhydrous conditions to prevent premature TMS deprotection .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-((Trimethylsilyl)ethynyl)aniline serves as a valuable building block in organic chemistry. Its reactivity allows it to participate in several important chemical reactions:

- Suzuki-Miyaura Coupling : This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The presence of the ethynyl group facilitates this coupling, making this compound a key reagent in constructing diverse molecular architectures.

- Multi-step Synthesis : The compound has been utilized in the multi-step synthesis of pharmaceuticals, such as erlotinib hydrochloride, which is used in cancer treatment. Its ability to undergo various transformations makes it suitable for complex synthetic pathways.

Materials Science

The unique properties of this compound extend to materials science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties. Its trimethylsilyl group can improve solubility and thermal stability, making it useful for developing advanced materials with tailored characteristics.

- Nanotechnology : It has been employed in the creation of nanostructures, such as gold nanoparticles (AuNPs), where it serves as a functionalizing agent. This application is particularly relevant in biosensors and diagnostic devices due to its ability to modify surface properties for enhanced detection capabilities.

Biological Applications

Research into the biological implications of this compound is ongoing, with potential applications including:

- Aptasensors for Food Safety : The compound has been integrated into aptasensors designed for detecting contaminants like ochratoxin A (OTA). These sensors utilize surface-enhanced Raman scattering (SERS) techniques, showcasing the compound's utility in food safety monitoring.

- Drug Development : Given its structural features, this compound may exhibit bioactive properties that warrant further investigation. Its interactions with biological molecules could lead to the development of new therapeutic agents or drug candidates.

Chemical Properties and Reaction Mechanisms

The chemical behavior of this compound is influenced by its functional groups:

- Reactivity : The compound can undergo oxidation and reduction reactions, allowing for modifications that can yield various derivatives useful in different applications.

- Substitution Reactions : The aniline moiety enables substitution reactions that can introduce diverse functional groups onto the aromatic ring, resulting in a wide array of potential products.

Mecanismo De Acción

The mechanism of action of 3-((Trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric hindrance and electronic effects that influence the compound’s reactivity and interactions. The ethynyl group allows for conjugation and participation in various chemical reactions, while the aniline moiety can engage in hydrogen bonding and other interactions with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

3-Ethynylaniline: Lacks the trimethylsilyl group, resulting in different reactivity and properties.

4-((Trimethylsilyl)ethynyl)aniline: Similar structure but with the trimethylsilyl group attached at a different position on the aromatic ring.

Uniqueness

3-((Trimethylsilyl)ethynyl)aniline is unique due to the presence of the trimethylsilyl group, which imparts specific steric and electronic properties that influence its reactivity and interactions. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

3-((Trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C₁₁H₁₅NSi. It features a trimethylsilyl group attached to an ethynyl moiety, which is further connected to an aniline structure. This compound exhibits unique properties due to the presence of both ethynyl and trimethylsilyl groups, influencing its reactivity and potential biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NSi |

| Molecular Weight | 189.32 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available anilines or related compounds. The mechanism of action in biological systems is not fully elucidated; however, the compound can interact with various biological targets due to its functional groups. For instance, compounds with similar structures have shown activity against specific enzymes or receptors, which could be a pathway for this compound's biological effects.

Applications in Research

- Organic Synthesis : This compound serves as a versatile building block in synthesizing complex organic molecules, particularly pharmaceuticals and agrochemicals .

- Materials Science : It is utilized in formulating advanced materials like polymers and coatings that require enhanced thermal stability and mechanical properties .

- Electronics : The compound finds applications in producing organic semiconductors essential for developing flexible electronic devices .

- Bioconjugation : It is employed in bioconjugation techniques, facilitating the development of targeted drug delivery systems .

- Analytical Chemistry : Used in various analytical methods, including chromatography and spectroscopy, to improve the detection and quantification of other compounds .

Case Studies

- Food Safety Applications : Research has demonstrated the efficacy of aptasensors incorporating this compound in detecting foodborne toxins, showcasing its potential role in enhancing food safety protocols.

- Pharmaceutical Synthesis : In synthetic pathways leading to drugs such as erlotinib hydrochloride, this compound serves as a critical intermediate, highlighting its importance in medicinal chemistry.

Propiedades

IUPAC Name |

3-(2-trimethylsilylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDLPUJBLHKTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457213 | |

| Record name | 3-((Trimethylsilyl)ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110598-30-6 | |

| Record name | 3-((Trimethylsilyl)ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-(trimethylsilyl)ethynyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.